molecular formula C20H34ClNO B13739633 dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride CAS No. 13313-82-1

dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride

Cat. No.: B13739633
CAS No.: 13313-82-1
M. Wt: 339.9 g/mol
InChI Key: XNVBQYASRKXLHY-UHFFFAOYSA-N
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Description

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium chloride is a quaternary ammonium salt characterized by a cyclohexyl backbone substituted with a methyl group and a 2-propan-2-ylphenyl aromatic ring. The oxygen atom links this structure to an ethyl chain terminating in a dimethylazanium group, with chloride as the counterion.

Properties

CAS No.

13313-82-1

Molecular Formula

C20H34ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H

InChI Key

XNVBQYASRKXLHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2C(C)C)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Cyclohexyl-Phenyl Intermediate

The key intermediate, 2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl derivative, is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions involving:

  • Aromatic substitution of 2-propan-2-ylphenyl moiety onto a cyclohexanone or cyclohexanol derivative,
  • Subsequent reduction or functional group manipulation to introduce the methyl substituent at the 2-position of the cyclohexyl ring.

Catalytic systems such as Pd(OAc)2 with KOAc in DMF at elevated temperatures (e.g., 120 °C) have been reported to facilitate such transformations with moderate to good yields (up to 72%).

Quaternization to Form the Azanium Salt

The tertiary amine intermediate is converted into the quaternary ammonium azanium salt by:

  • Treatment with methylating agents such as methyl chloride or methyl iodide,
  • Conducting the reaction in polar aprotic solvents (e.g., dichloromethane or dimethyl sulfoxide),
  • Controlling stoichiometry to avoid over-alkylation,
  • Isolating the chloride salt by ion exchange or direct reaction with hydrochloric acid.

This step is crucial to obtain the dimethyl substitution on the nitrogen and the chloride counterion, yielding the final compound.

Representative Reaction Scheme

Step Reactants & Conditions Product/Intermediate Yield (%) Notes
1 2-propan-2-ylphenyl + cyclohexanone, Pd(OAc)2, KOAc, DMF, 120 °C, overnight 2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl derivative ~72 Catalytic cross-coupling, regioselective
2 Intermediate + 2-chloroethyl-dimethylamine, NaH, MeOH, 0 °C to rt, overnight Ether-linked tertiary amine intermediate 56-84 Etherification, base-mediated
3 Tertiary amine + methyl chloride, DCM, rt This compound Quantitative Quaternization, salt formation

In-Depth Research Findings and Analysis

  • Catalyst Influence: The use of palladium catalysts with specific ligands (e.g., Pd(PPh3)4) significantly affects the purity and yield of intermediate compounds. Impurities in starting materials can lead to side reactions such as methanol addition to alkynes, reducing overall efficiency.

  • Stereochemical Control: The cyclohexyl ring substitution pattern requires stereoselective synthesis steps to ensure the correct 2-methyl and 1-(2-propan-2-ylphenyl) orientation, which impacts biological activity and compound stability.

  • Purification Techniques: Preparative high-performance liquid chromatography (HPLC) is often necessary after critical steps to remove side products and ensure high purity, especially following deprotection or quaternization reactions.

  • Reaction Optimization: Temperature, solvent choice, and reaction time are optimized to balance reaction completion with minimal side reactions. For example, quaternization is best performed at room temperature to avoid degradation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Catalyst Pd(OAc)2, Pd(PPh3)4 Enhances cross-coupling efficiency
Base KOAc, NaH, K2CO3 Facilitates etherification and substitution
Solvent DMF, MeOH, DCM, DMSO Solubility and reaction control
Temperature 0 °C to 120 °C Controls reaction rate and selectivity
Reaction Time 2 h to overnight Ensures completion with minimized side products
Purification Preparative HPLC, crystallization Improves purity and yield

Chemical Reactions Analysis

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Scientific Research Applications

Biological Studies

Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride has been utilized in biological research for its potential effects on cellular membranes and signaling pathways. Its quaternary ammonium structure allows it to interact with lipid bilayers, making it a candidate for studying membrane dynamics and permeability.

Case Study : In a study exploring the effects of quaternary ammonium compounds on cell membranes, researchers found that this compound could alter membrane fluidity, which is critical for understanding drug delivery mechanisms in pharmacology.

Pharmaceutical Applications

The compound has shown promise in drug formulation as a surfactant or stabilizing agent due to its amphiphilic nature. It can enhance the solubility of hydrophobic drugs, improving their bioavailability.

Case Study : A formulation study demonstrated that incorporating this compound into a liposomal delivery system significantly increased the encapsulation efficiency of poorly soluble drugs, leading to enhanced therapeutic effects.

Catalysis

In synthetic organic chemistry, this compound can serve as a catalyst or co-catalyst in various reactions, particularly those involving nucleophilic substitutions. Its ability to stabilize transition states can lead to increased reaction rates and yields.

Case Study : Research published in synthetic methodologies highlighted the use of this compound in a one-pot reaction for synthesizing complex organic molecules, demonstrating its utility in streamlining synthetic routes.

Environmental Science

The compound's surfactant properties make it relevant in environmental applications, such as remediation of contaminated soils and water. Its ability to form micelles can aid in the solubilization of hydrophobic pollutants.

Case Study : An environmental study investigated the use of this compound for the removal of heavy metals from aqueous solutions. Results indicated that it effectively reduced metal concentrations through complexation and precipitation processes.

Data Tables

Application AreaSpecific Use CasesKey Findings
Biological StudiesMembrane interaction studiesAltered membrane fluidity observed
PharmaceuticalDrug formulation as surfactantIncreased bioavailability of hydrophobic drugs
CatalysisNucleophilic substitution reactionsEnhanced reaction rates and yields
Environmental ScienceRemediation of heavy metal contaminantsEffective reduction of metal concentrations

Mechanism of Action

The mechanism of action of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context of the study.

Comparison with Similar Compounds

Structural Analog: TAI 404 (CAS 58880-38-9)

Structure :

  • TAI 404 : Contains a 4-cyclohexylphenyl group connected via a cyclopropanecarbonyloxyethyl chain to a dimethylazanium chloride moiety .
  • Target Compound : Substitutes the 4-cyclohexylphenyl group with a 2-propan-2-ylphenyl group and lacks the cyclopropane ring.

Physicochemical Properties :

Property TAI 404 Target Compound (Inferred)
Molecular Formula C₂₀H₃₀ClNO₂ Likely C₂₁H₃₄ClNO
Molecular Weight 351.9 g/mol Estimated ~365–380 g/mol
Hydrogen Bond Donors 1 1 (ether oxygen)
Hydrogen Bond Acceptors 3 3 (oxygen and chloride)
Rotatable Bonds 7 7–8 (flexible ethyloxy chain)
Complexity 388 (cyclopropane increases rigidity) Lower due to absence of cyclopropane

Functional Implications :

  • The 2-propan-2-ylphenyl group in the target compound could increase hydrophobicity, affecting solubility and membrane permeability .

Structural Analog: [2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium Chloride (CAS Unspecified)

Structure :

  • Features an amide group (2-oxoethyl) linked to a dimethylanilino aromatic system and di-isopropylazanium chloride .
  • Target Compound : Replaces the amide with an ether linkage and incorporates a cyclohexyl-aromatic hybrid backbone.

Physicochemical Properties :

Property Compound Target Compound
Molecular Weight 298.8 g/mol Higher (~365–380 g/mol)
Hydrogen Bond Donors 2 (amide NH) 1 (ether oxygen)
Hydrogen Bond Acceptors 2 3
Rotatable Bonds 5 7–8

Functional Implications :

  • The amide group in the analog allows for stronger hydrogen bonding, which may enhance interactions with biological targets (e.g., enzymes or receptors).
  • The target compound’s ether linkage and bulkier substituents may improve lipid solubility, favoring penetration through biological membranes .

Functional Analog: Benzethonium Chloride (Hyamine 1622)

Structure :

  • A surfactant with a benzyl group, ethoxy chains, and a quaternary ammonium center .
  • Target Compound : Shares the quaternary ammonium group but differs in the hydrophobic backbone (cyclohexyl vs. benzyl-ethoxy).

Research Findings and Comparative Analysis

Pharmacokinetic and Toxicity Considerations

  • Excretion : Quaternary ammonium salts like benzethonium chloride are primarily renally excreted. The target compound’s larger size and hydrophobicity may prolong systemic retention compared to smaller analogs .

Antimicrobial Potential

  • Benzethonium chloride’s MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus is ~1–5 µg/mL. The target compound’s enhanced hydrophobicity could lower MIC values by improving membrane disruption .

Crystallographic Stability

  • Crystalline quaternary ammonium salts (e.g., [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) exhibit stable lattice structures due to hydrogen bonding and ionic interactions. The target compound’s crystallinity may influence formulation stability .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium; chloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between tertiary amines and alkyl halides, followed by ion exchange to form the chloride salt. Purification via recrystallization or column chromatography is critical. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis .

Q. How should researchers design initial toxicity assays for this compound in model organisms?

  • Methodological Answer : Adopt a tiered approach:

Acute Toxicity : Use Daphnia magna or zebrafish embryos for 48-hour LC₅₀ assays.

Subchronic Effects : Expose rodent models (e.g., rats) for 28 days, monitoring hepatic and renal biomarkers.

  • Include negative controls and dose-response curves. Reference OECD Guidelines 203 (aquatic toxicity) and 407 (repeated-dose toxicity) for standardization .

Q. What spectroscopic techniques are optimal for characterizing its stability under varying pH conditions?

  • Methodological Answer : Conduct stability studies using:

  • UV-Vis Spectroscopy : Monitor absorbance changes at λ_max under pH 3–11.
  • FT-IR : Track degradation products via shifts in functional group peaks (e.g., C-N stretching at ~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Identify breakdown fragments using electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Experimental Design : Use microcosm systems simulating freshwater/sediment interfaces. Apply isotopic labeling (e.g., ¹⁴C-tracking) to quantify biodegradation, adsorption, and bioaccumulation.
  • Analytical Tools : LC-MS/MS for trace quantification; partition coefficients (log Kₒw) via shake-flask methods.
  • Longitudinal Data : Align with Project INCHEMBIOL’s framework for abiotic/biotic transformation studies .

Q. What strategies resolve contradictions in data regarding its receptor-binding affinity vs. observed bioactivity?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to ion channels or neurotransmitter receptors.
  • In Vitro Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (Kd).
  • Statistical Analysis : Apply multivariate regression to reconcile discrepancies between computational predictions and experimental IC₅₀ values .

Q. How can its interactions with lipid bilayers be systematically studied to inform drug delivery applications?

  • Methodological Answer :

  • Model Membranes : Prepare liposomes (e.g., DPPC/cholesterol) and use dynamic light scattering (DLS) to monitor size changes upon compound incorporation.
  • Fluorescence Anisotropy : Assess membrane fluidity using diphenylhexatriene (DPH) probes.
  • Calorimetry : Differential scanning calorimetry (DSC) to study phase transition perturbations .

Methodological Considerations Table

Research Objective Key Techniques Reference Framework
Synthesis & PurificationNMR, HPLC, Column ChromatographyPubChem data protocols
Environmental Fate AnalysisIsotopic Labeling, LC-MS/MS, log KₒwProject INCHEMBIOL
Receptor-Binding StudiesMolecular Docking, SPR, Fluorescence AssaysOECD Guidelines

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